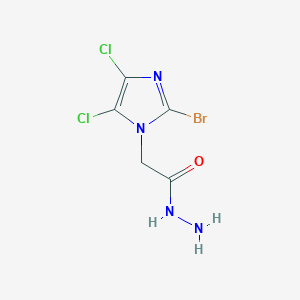
Stéarate de 2,2,6,6-tétraméthyl-4-pipéridinyle
Vue d'ensemble
Description
2,2,6,6-Tetramethyl-4-piperidinyl stearate is a chemical compound with the molecular formula C27H53NO2 and a molecular weight of 423.72 g/mol . It is known for its applications as a light stabilizer in various industrial products, particularly in polymers and coatings . The compound is characterized by its waxy solid form and is often used to enhance the durability and longevity of materials exposed to light .
Applications De Recherche Scientifique
2,2,6,6-Tetramethyl-4-piperidinyl stearate has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
It is known to be used in the production of polymers and coatings , suggesting that its targets could be related to these materials
Mode of Action
Given its use in polymers and coatings, it may interact with these materials to enhance their properties, such as flexibility, stretchability, and processing performance . More detailed studies are required to elucidate the exact interactions and changes resulting from this compound’s action.
Biochemical Pathways
As a component of polymers and coatings, it may influence the synthesis and degradation pathways of these materials
Result of Action
Given its industrial applications, it may contribute to the physical properties of polymers and coatings, such as flexibility and durability . More research is needed to describe the specific molecular and cellular effects of this compound’s action.
Action Environment
The action of 2,2,6,6-Tetramethyl-4-piperidinyl stearate may be influenced by various environmental factors, such as temperature, humidity, and exposure to light . For instance, its effectiveness in polymers and coatings could be affected by these factors
Méthodes De Préparation
The synthesis of 2,2,6,6-Tetramethyl-4-piperidinyl stearate typically involves the esterification of 2,2,6,6-tetramethyl-4-piperidinol with stearic acid . The reaction is usually carried out under acidic conditions, with the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, resulting in the desired product .
Industrial production methods often involve continuous-flow processes to enhance efficiency and yield. For instance, the continuous-flow synthesis of similar compounds has been reported to significantly reduce reaction times and improve product purity .
Analyse Des Réactions Chimiques
2,2,6,6-Tetramethyl-4-piperidinyl stearate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the ester group into alcohols under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
2,2,6,6-Tetramethyl-4-piperidinyl stearate is often compared with other hindered amine light stabilizers, such as:
Bis(2,2,6,6-tetramethyl-4-piperidinyl) sebacate: Known for its high efficiency in stabilizing polymers.
2,2,6,6-Tetramethylpiperidine: Used in the synthesis of various light stabilizers and antioxidants.
The uniqueness of 2,2,6,6-Tetramethyl-4-piperidinyl stearate lies in its specific application as a stearate ester, providing a balance between hydrophobicity and stabilizing efficiency .
Propriétés
IUPAC Name |
(2,2,6,6-tetramethylpiperidin-4-yl) octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H53NO2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(29)30-24-22-26(2,3)28-27(4,5)23-24/h24,28H,6-23H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUOXOJMXILBTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1CC(NC(C1)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H53NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801337919 | |
| Record name | 2,2,6,6-Tetramethyl-4-piperidinyl octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801337919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid | |
| Record name | Fatty acids, C12-21 and C18-unsatd., 2,2,6,6-tetramethyl-4-piperidinyl esters | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
167078-06-0, 24860-22-8 | |
| Record name | Fatty acids, C12-21 and C18-unsatd., 2,2,6,6-tetramethyl-4-piperidinyl esters | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2,6,6-Tetramethyl-4-piperidinyl octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801337919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B65592.png)


![2-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B65599.png)





![2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B65613.png)



![2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester](/img/structure/B65628.png)
